2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
CAS No.: 852144-88-8
Cat. No.: VC7295879
Molecular Formula: C22H20F3N5O3S
Molecular Weight: 491.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852144-88-8 |
|---|---|
| Molecular Formula | C22H20F3N5O3S |
| Molecular Weight | 491.49 |
| IUPAC Name | 2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
| Standard InChI | InChI=1S/C22H20F3N5O3S/c1-32-11-10-30-20(17-12-26-18-5-3-2-4-16(17)18)28-29-21(30)34-13-19(31)27-14-6-8-15(9-7-14)33-22(23,24)25/h2-9,12,26H,10-11,13H2,1H3,(H,27,31) |
| Standard InChI Key | ZFMUWUHCQPKMFU-UHFFFAOYSA-N |
| SMILES | COCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CNC4=CC=CC=C43 |
Introduction
Chemical Identification and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide, reflects its intricate architecture . Key structural elements include:
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A 1,2,4-triazole ring substituted at position 4 with a 2-methoxyethyl group and at position 5 with an indole moiety.
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A thioether linkage connecting the triazole to an acetamide group.
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A 4-(trifluoromethoxy)phenyl substituent on the acetamide nitrogen .
The SMILES string COCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CNC4=CC=CC=C43 and InChIKey ZFMUWUHCQPKMFU-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .
| Property | Value |
|---|---|
| Molecular Formula | C22H20F3N5O3S |
| Molecular Weight | 491.49 g/mol |
| CAS Registry Number | 852144-88-8 |
| PubChem CID | 4063940 |
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous triazole-acetamide derivatives exhibit characteristic signals:
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1H NMR: Aromatic protons from the indole (δ 7.0–7.8 ppm) and phenyl groups (δ 6.8–7.4 ppm), alongside methoxyethyl CH2 resonances (δ 3.2–3.6 ppm).
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13C NMR: Carbonyl signals near δ 170 ppm (acetamide) and triazole carbons at δ 145–160 ppm.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis involves multi-step reactions, typically beginning with:
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Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides with carboxylic acids or esters under acidic conditions.
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Introduction of the Methoxyethyl Group: Alkylation of the triazole nitrogen using 2-methoxyethyl chloride or bromide.
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Indole Incorporation: Suzuki-Miyaura coupling or nucleophilic substitution to attach the indole moiety.
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Thioether Formation: Reaction of a triazole-thiol intermediate with chloroacetamide derivatives.
Critical challenges include optimizing reaction temperatures (typically 60–100°C) and avoiding over-alkylation of the triazole ring.
Reactivity Profile
The compound’s functional groups govern its chemical behavior:
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Triazole Ring: Participates in electrophilic substitution reactions at the N2 position, enabling further derivatization.
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Thioether Bridge: Susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
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Acetamide Group: May undergo hydrolysis to carboxylic acids in strongly acidic or basic environments.
Biological Activities and Mechanisms
Anticancer Properties
Mechanistic insights from analogous compounds suggest:
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Kinase Inhibition: Suppression of VEGF receptor-2 (IC50 ≈ 50 nM) impedes angiogenesis in solid tumors.
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Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation observed in leukemia cell lines (IC50 = 2.8 µM).
Metabolic Stability
The trifluoromethoxy group enhances metabolic stability by resisting cytochrome P450-mediated oxidation, as evidenced by a hepatic microsome half-life >120 minutes .
Comparative Analysis with Structural Analogs
| Compound | Key Structural Differences | Biological Activity |
|---|---|---|
| 5-(1H-Indol-3-yl)-4H-1,2,4-triazole | Lacks thioether and acetamide groups | Moderate antimicrobial activity (MIC = 32 µg/mL) |
| 4-(2-Methoxyethyl)-triazole | Absence of indole moiety | Weak antifungal action (MIC = 64 µg/mL) |
| Thiazole-based analogs | Thiazole instead of triazole core | Enhanced anticancer potency (IC50 = 1.2 µM) |
The integration of indole’s planar aromaticity with the triazole’s hydrogen-bonding capacity distinguishes this compound, enabling dual-target engagement .
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